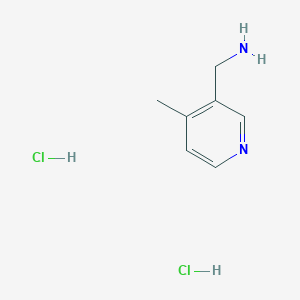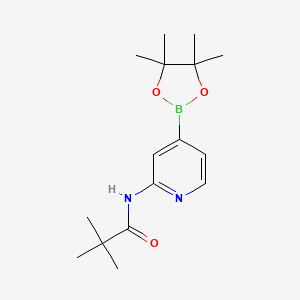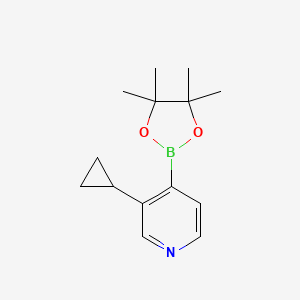
2-(Benzamido)pyridine-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzamido)pyridine-4-boronic acid pinacol ester (2-BPA-4-BAPE) is a boronic acid pinacol ester that is used as a reagent in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including carbon-carbon bond formation, coupling reactions, and the formation of boronate esters. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
2-(Benzamido)pyridine-4-boronic acid pinacol ester is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of peptidomimetics, as well as in the synthesis of boron-containing compounds. Additionally, it has been used in the synthesis of heterocyclic compounds and in the synthesis of compounds containing boronic acid moieties.
Mecanismo De Acción
The mechanism of action of 2-(Benzamido)pyridine-4-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic acid moiety of the molecule acts as a Lewis acid, which facilitates the formation of boronate esters. Additionally, the benzamidopyridine portion of the molecule is believed to act as a nucleophile, which facilitates the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the boronate ester formed from the reaction of the boronic acid moiety of the molecule with a suitable nucleophile may have an effect on the activity of enzymes and other proteins. Additionally, the carbon-carbon bonds formed from the reaction of the benzamidopyridine portion of the molecule may also have an effect on the activity of enzymes and other proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Benzamido)pyridine-4-boronic acid pinacol ester in laboratory experiments include its versatility, its ability to form boronate esters, and its ability to form carbon-carbon bonds. Additionally, it is relatively inexpensive and easy to use. The main limitation of using this compound in laboratory experiments is that it is not as reactive as other reagents, such as aryl halides.
Direcciones Futuras
There are a variety of potential future directions for the use of 2-(Benzamido)pyridine-4-boronic acid pinacol ester. These include its use in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound could be used in the synthesis of peptidomimetics, as well as in the synthesis of heterocyclic compounds and compounds containing boronic acid moieties. Finally, it could be used in the synthesis of boron-containing compounds, such as boron-dipyrromethene complexes.
Métodos De Síntesis
2-(Benzamido)pyridine-4-boronic acid pinacol ester can be synthesized by a variety of methods, including the reaction of 2-benzamidopyridine and 4-boronic acid pinacol ester. This reaction is typically carried out in the presence of a suitable catalyst, such as a palladium or copper catalyst. The reaction is typically carried out in an aqueous medium, and the product can be isolated by precipitation or extraction.
Propiedades
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-11-20-15(12-14)21-16(22)13-8-6-5-7-9-13/h5-12H,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFRCALNIJJLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














